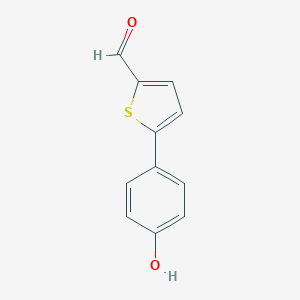

4-(5-Formylthiophen-2-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-hydroxyphenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-7-10-5-6-11(14-10)8-1-3-9(13)4-2-8/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJUQMCNJMQHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80582071 | |

| Record name | 5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893740-97-1 | |

| Record name | 5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Thiophene and Phenol Scaffolds in Modern Organic Synthesis and Functional Materials

Thiophene (B33073) and its derivatives are a cornerstone of heterocyclic chemistry, recognized for their wide-ranging pharmacological properties and applications in material science. nih.govresearchgate.net The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, is a privileged pharmacophore in drug discovery due to its ability to interact with diverse biological targets. nih.gov Its structural similarities to natural and synthetic compounds with known biological potential make it a frequent target for synthetic modification. nih.gov Beyond medicine, thiophene derivatives are integral to the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov

Similarly, the phenol (B47542) scaffold is a fundamental structural motif in a vast array of top-selling pharmaceuticals and industrial products. rsc.org Phenolic compounds are not only crucial intermediates in the synthesis of value-added chemicals but are also abundant in nature, with lignin (B12514952) being a major renewable source. rsc.org The hydroxyl group attached to the aromatic ring imparts specific reactivity and allows for further functionalization, making phenols versatile building blocks. rsc.org Their applications are extensive, ranging from the production of polymers, antioxidants, and agrochemicals to their use as ultraviolet absorbers and heat stabilizers for polymeric materials. rsc.org The combination of these two powerful scaffolds in one molecule, as seen in 4-(5-Formylthiophen-2-yl)phenol, creates a platform for developing novel functional materials and potential therapeutic agents.

Overview of Formyl Group Functionality and Its Role in Chemical Reactivity

The formyl group (–CHO), consisting of a carbonyl group bonded to a hydrogen atom, is a key functional group in organic chemistry. wikipedia.orgucla.edu Its presence introduces a site of high reactivity, making it a crucial component in various chemical transformations. Formylation, the process of adding a formyl group to a compound, is a common strategy for synthesizing aldehydes, formamides, and formate (B1220265) esters. wikipedia.org

The electrophilic nature of the carbonyl carbon in the formyl group makes it susceptible to nucleophilic attack, a fundamental reaction in organic synthesis. This reactivity allows the formyl group to serve as a synthetic handle for building more complex molecular architectures. In biological systems, formylation plays critical roles in processes such as the initiation of protein synthesis in bacteria and post-translational modifications of proteins. wikipedia.orgnih.govmicrobialcell.com The formyl group's ability to participate in a wide array of chemical reactions underscores its importance in both synthetic chemistry and biology.

Positioning 4 5 Formylthiophen 2 Yl Phenol Within Emerging Research Domains

Established Synthetic Routes to this compound and its Analogues

The construction of the aryl-thienyl linkage in this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura reaction stands out due to its versatility and functional group tolerance. nih.gov

Suzuki-Miyaura Cross-Coupling Strategies for Aryl-Thienyl and Aryl-Phenol Linkages

The Suzuki-Miyaura coupling reaction is a cornerstone in the synthesis of biaryl compounds, including the target molecule. nih.govmdpi.com It typically involves the reaction of an organoboron species, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium complex. nih.govmdpi.com For the synthesis of this compound, this could involve coupling (5-formylthiophen-2-yl)boronic acid with a suitable 4-halophenol derivative. A model study focusing on the cross-coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole (B123540) highlights the importance of this method for creating thienyl-containing compounds. ntnu.no

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the catalytic system. Modern precatalysts, particularly those incorporating bulky, electron-rich phosphine (B1218219) ligands like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), have shown remarkable efficiency. acs.orgnih.gov These ligands facilitate the crucial oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov

XPhos precatalysts, such as PdCl₂(XPhos)₂, have proven effective in the Suzuki-Miyaura cross-coupling of various aryl and vinyl sulfonates/halides. acs.org For instance, the XPhos-PdG2 precatalyst has been successfully used in the microwave-assisted Suzuki-Miyaura coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine with various boronic acids, demonstrating the high efficiency of this system even with low catalyst loadings. nih.govresearchgate.netnih.gov Studies have shown that XPhos-based systems are often superior for challenging couplings, such as those involving thienylboronic acids. ntnu.no The formation of a highly stable monoligated Pd(0) catalytic species is considered instrumental in achieving high conversion rates. nih.govresearchgate.net While other catalysts can be used, they may require a higher amount of the boronic acid or the use of a more reactive aryl iodide. ntnu.no

| Catalyst System | Key Features | Application Example | Reference |

|---|---|---|---|

| PdCl₂(XPhos)₂ | Efficient for coupling aryl/vinyl sulfonates/halides. | Synthesis of over 30 coupling products with yields of 23-99%. | acs.org |

| XPhos-PdG2 | Highly efficient, allows for low catalyst loadings, microwave-assisted. | Coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. | nih.govresearchgate.netnih.gov |

| Pd(PPh₃)₄ | A more traditional catalyst, sometimes requiring harsher conditions or more reactive substrates. | General Suzuki-Miyaura couplings. | nih.gov |

Optimizing reaction parameters is crucial for maximizing the yield and efficiency of the Suzuki-Miyaura coupling. The choice of base, solvent, temperature, and the nature of the aryl halide all play significant roles. nih.govrsc.org

Base: The base is essential for the transmetalation step. A variety of bases can be used, with common choices including carbonates (e.g., Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). nih.gov The selection of the base can significantly impact the reaction outcome. nih.gov

Solvent: The reaction is often conducted in a mixture of an organic solvent and water. nih.gov The solubility of both the boronic acid and the aryl halide is a key factor for a successful coupling, and the reaction medium often needs to be fine-tuned for each specific pair of reactants. ntnu.no

Temperature: While many modern catalytic systems can operate at room temperature, heating, sometimes under microwave irradiation, is often employed to increase the reaction rate and drive the reaction to completion. acs.orgnih.gov

Aryl Halide Type: The reactivity of the aryl halide follows the order I > Br > Cl. libretexts.org While aryl chlorides are less reactive, the development of highly active catalysts has made their use more feasible. libretexts.org

| Parameter | Influence on Reaction | Common Choices/Conditions | Reference |

|---|---|---|---|

| Base | Crucial for transmetalation. | Na₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KOH | nih.gov |

| Solvent | Affects solubility of reactants. | Organic/aqueous mixtures (e.g., Toluene/H₂O, Dioxane/H₂O) | ntnu.nonih.gov |

| Temperature | Impacts reaction rate. | Room temperature to elevated temperatures (e.g., 110°C), microwave assistance. | acs.orgnih.gov |

| Aryl Halide | Reactivity order: I > Br > Cl. | Aryl bromides are a common choice; chlorides require more active catalysts. | libretexts.org |

The electronic properties of the substituents on both the aryl halide and the organoboron species can significantly influence the efficiency of the Suzuki-Miyaura reaction. Generally, electron-withdrawing groups on the aryl halide increase its reactivity towards oxidative addition, which is often the rate-limiting step. libretexts.org Conversely, electron-donating groups can slow down this step. libretexts.org

Research has shown that the preparation of C-arylglycals via Suzuki-Miyaura coupling is tolerant of both electron-donating and electron-withdrawing groups on the aromatic ring, affording products in good to excellent yields. nih.gov However, the specific impact of these substituents can be complex and may depend on the particular catalytic system and reaction conditions used. researchgate.net For instance, in some cases, electron-donating groups can lead to higher electron mobility in the resulting molecules. researchgate.net

Protodeboronation Pathways for Phenol Formation from Arylboronic Acids

Metal-Free and Photocatalyst-Free Methodologies

Recent advancements have focused on developing environmentally friendly methods for the conversion of arylboronic acids to phenols that avoid the use of metal catalysts and photocatalysts. nih.govacs.org One such method utilizes diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) as an initiator for the hydroxylation of arylboronic acids. nih.govacs.org This approach is notable for its mild reaction conditions, proceeding at room temperature and even in the dark, which simplifies the experimental setup and improves its sustainability profile. nih.govacs.org The reaction demonstrates good functional group compatibility and achieves conversion efficiencies in the range of 55–96%. nih.govacs.org

Another metal-free approach involves the acid-promoted protodeboronation of arylboronic acids. rsc.org This method is effective for a wide range of arylboronic acids, including those with both electron-donating and electron-withdrawing groups, and provides good to excellent yields under an air atmosphere. rsc.org Furthermore, catalyst-free methods using hydrogen peroxide as a green oxidant have been developed for the rapid conversion of arylboronic acids to phenols at room temperature. semanticscholar.org

| Methodology | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Diacetoxyiodobenzene-mediated hydroxylation | PhI(OAc)₂, room temperature, dark | Metal-free, photocatalyst-free, mild conditions, good yields (55-96%). | nih.govacs.org |

| Acid-promoted protodeboronation | Acidic conditions, no metal catalyst | Effective for a broad range of substrates, good to excellent yields. | rsc.org |

| Hydrogen peroxide oxidation | H₂O₂, room temperature, catalyst-free | Green oxidant, rapid reaction times. | semanticscholar.org |

Mechanistic Insights into Acid-Promoted Protodeboronation

Protodeboronation is a significant side reaction in Suzuki-Miyaura couplings, where a carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process is particularly relevant when using arylboronic acids, the key reagents for the coupling, and can be promoted by acidic conditions. researchgate.netrsc.org Understanding the mechanism of acid-promoted protodeboronation is crucial for optimizing the yield of the desired biaryl product and minimizing the formation of unwanted byproducts.

The reaction involves the protonolysis of the boronic acid. wikipedia.org In acidic media, two primary mechanisms have been identified: a general acid-catalyzed pathway and a specific acid-catalyzed pathway. The general acid-catalyzed process involves a direct reaction between the arylboronic acid and an acid, such as sulfuric acid. wikipedia.org Mechanistic studies using Density Functional Theory (DFT) on a range of arylboronic acids have suggested that the reaction can proceed through an intermolecular metathesis via a four-membered ring transition state. rsc.org

The rate and prevalence of protodeboronation are highly dependent on several factors, including the pH of the reaction medium and the electronic nature of the substituents on the arylboronic acid. wikipedia.orgnih.gov For many arylboronic acids, the reaction rate is influenced by the equilibrium between the neutral boronic acid (ArB(OH)₂) and its corresponding boronate anion ([ArB(OH)₃]⁻). nih.govacs.org Kinetic models have revealed multiple pathways for protodeboronation, with pH being a critical controller of boron speciation. nih.govacs.org For instance, some arylboronic acids exhibit maximum protodeboronation rates when the pH is close to the pKa of the boronic acid, a condition where both the acid and its conjugate base are present in significant concentrations. nih.gov This can lead to self-catalysis, where the neutral boronic acid catalyzes the decomposition of the boronate anion. nih.gov

It is a common misconception that converting boronic acids to their esters, such as pinacol (B44631) esters, universally protects them from protodeboronation. acs.orged.ac.uk While this can provide stability in some cases, certain boronic esters can undergo hydrolysis back to the more reactive boronic acid, or even experience accelerated protodeboronation under specific basic conditions. acs.orged.ac.uk Therefore, careful control of reaction conditions, particularly pH, is essential to suppress this undesired pathway and favor the productive cross-coupling reaction. nih.gov

Condensation Reactions Involving Formylthiophenes

Condensation reactions are fundamental in organic synthesis for forming carbon-carbon or carbon-heteroatom bonds, typically with the elimination of a small molecule like water. youtube.com In the context of this compound and its derivatives, the formyl group (-CHO) on the thiophene ring is a key functional handle for such transformations. The aldehyde functionality makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. youtube.com

A classic example is the aldol (B89426) condensation, where the enolate of an aldehyde or ketone attacks another carbonyl group. youtube.comyoutube.com While the formylthiophene itself does not have an α-hydrogen to form an enolate, it can act as the electrophilic partner in a crossed-aldol reaction with another enolizable carbonyl compound. The reaction is typically initiated by a base that deprotonates the α-carbon of the nucleophilic partner, generating an enolate. youtube.com This enolate then attacks the electrophilic carbonyl carbon of the formylthiophene. The resulting alkoxide intermediate is subsequently protonated to yield a β-hydroxy carbonyl compound. youtube.com Under harsher conditions (e.g., higher temperatures), this aldol addition product can undergo dehydration to form an α,β-unsaturated carbonyl compound. youtube.com

Similarly, the Claisen condensation and its intramolecular variant, the Dieckmann condensation, involve the reaction of esters to form β-keto esters. youtube.comyoutube.com A formylthiophene can participate in Claisen-Schmidt reactions, a type of crossed-aldol condensation, reacting with ketones or other aldehydes in the presence of a base to form chalcone-like structures, which are α,β-unsaturated ketones. These reactions expand the molecular complexity and allow for the synthesis of a wide array of derivatives from the this compound scaffold.

Synthesis of Key Intermediates for this compound Derivatives

Preparation of Functionalized Thiophene and Phenol Precursors

The synthesis of the target molecule requires two main building blocks: a thiophene ring functionalized with a formyl group (or a precursor) and a halogen or boronic acid for coupling, and a phenol ring functionalized for the complementary role in the cross-coupling reaction.

Functionalized Thiophene Precursors: Thiophene and its derivatives can be synthesized through various cyclization reactions. organic-chemistry.org For creating precursors for cross-coupling, methods like direct C-H arylation of thiophenes with aryl halides are efficient. organic-chemistry.org Alternatively, halogenated thiophenes are common starting points. For example, 2-bromothiophene (B119243) can be formylated to give 5-bromo-2-thiophenecarboxaldehyde, a key intermediate. Another strategy involves the Suzuki coupling of a dihalothiophene, which can be followed by functional group manipulation. rsc.org The synthesis of halogenated thiophenes can be achieved through electrophilic cyclization of appropriate alkyne precursors using copper (II) sulfate (B86663) and sodium halides. nih.gov

Functionalized Phenol Precursors: Phenols can be challenging substrates for cross-coupling reactions. One approach is to convert the hydroxyl group into a better leaving group, such as a triflate or tosylate, which can then participate in Suzuki-Miyaura reactions. mdpi.com More direct methods that avoid this protection-deprotection sequence are being developed. For instance, nickel-catalyzed Suzuki coupling of phenols can be achieved by using tosyl fluoride (B91410) as an activator. mdpi.com Alternatively, 4-hydroxyphenylboronic acid is a commercially available and commonly used precursor that can directly couple with a halogenated formylthiophene. The synthesis of such boronic acids often involves the reaction of a Grignard reagent derived from a protected bromophenol with a trialkyl borate (B1201080), followed by deprotection.

The table below summarizes some common precursors and their synthetic utility.

| Precursor Compound | Role in Synthesis | Common Preparative Reactions |

| 5-Bromo-2-thiophenecarboxaldehyde | Thiophene building block | Vilsmeier-Haack or Rieche formylation of 2-bromothiophene. |

| 5-Formyl-2-thiopheneboronic acid | Thiophene building block | Lithiation of a protected formylthiophene followed by reaction with a borate ester. |

| 4-Hydroxyphenylboronic acid | Phenol building block | Reaction of the Grignard reagent from 4-bromophenol (B116583) (protected) with a borate ester. |

| 4-Bromophenol | Phenol building block | Bromination of phenol. |

| Aryl Tosylates/Triflates of Phenol | Activated phenol precursors | Reaction of phenol with tosyl chloride or triflic anhydride. mdpi.com |

This table provides a generalized overview of precursor preparation.

Multi-step Synthetic Procedures and Yield Optimization

For example, one route could involve the coupling of 5-formyl-2-thiopheneboronic acid with 4-bromophenol. The success of this reaction depends on the choice of palladium catalyst, ligand, base, and solvent. organic-chemistry.org Optimizing these parameters is key to maximizing the yield of the desired biaryl product and minimizing side reactions like protodeboronation of the boronic acid or homo-coupling. acs.org

Bayesian optimization algorithms and other automated systems are increasingly used to efficiently explore the reaction space (e.g., temperature, concentration, residence time in flow chemistry) to find optimal conditions for yield. acs.org Biological systems, using enzymes like phenol hydroxylase, are also being explored for the conversion of substituted phenols into valuable intermediates, offering high selectivity and yields under mild conditions. researchgate.netnih.gov

The following table illustrates a hypothetical optimization of a Suzuki coupling step for the synthesis of a biaryl compound, demonstrating how systematic variation of parameters can enhance the reaction yield.

| Experiment | Catalyst | Ligand | Base | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 80 | 45 |

| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | 80 | 68 |

| 3 | Pd₂(dba)₃ | SPhos | K₃PO₄ | 100 | 85 |

| 4 | PdCl₂(dppf) | - | Cs₂CO₃ | 100 | 75 |

| 5 | NiCl₂(PCy₃)₂ | - | K₃PO₄ | 110 | 82 (for aryl tosylate) mdpi.com |

This is a representative data table illustrating the concept of yield optimization. Actual results will vary based on specific substrates and conditions.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of this compound, these principles can be applied to various aspects of the synthetic route.

One key area is the development of metal-free reactions to avoid the use of precious and often toxic heavy metals like palladium. europa.eu While challenging, metal-free methods for creating biaryl molecules are an active area of research. europa.eu Another approach is to use more sustainable and less toxic metals, such as iron, as catalysts. acs.org

The choice of solvent is also critical. Traditional organic syntheses often use volatile and hazardous organic solvents. Green chemistry encourages the use of environmentally benign solvents like water or ethanol. nih.govmdpi.com For example, Suzuki-Miyaura couplings have been successfully performed in water, sometimes facilitated by nonionic amphiphiles. organic-chemistry.org The synthesis of halogenated thiophene precursors has been demonstrated in ethanol, a much greener alternative to halogenated solvents. nih.gov

Atom economy, a measure of how much of the starting materials end up in the final product, is another core principle. Syntheses that involve protecting groups are inherently less atom-economical because they require additional steps for protection and deprotection, which generate waste. youtube.com Therefore, developing direct functionalization methods, such as the direct C-H arylation of thiophenes or the direct coupling of phenols without prior activation, is a greener approach. organic-chemistry.orgmdpi.commdpi.com

Electrochemical synthesis offers a green alternative to traditional redox reactions, as it uses electrons, a clean reagent, to drive reactions, thus reducing the need for chemical oxidizing or reducing agents and minimizing waste. mdpi.com

The table below compares traditional and greener approaches for key transformations in the synthesis of biaryl thiophenes.

| Synthetic Step | Traditional Method | Green Chemistry Approach | Green Advantage |

| Biaryl Coupling | Palladium-catalyzed Suzuki coupling in organic solvents (e.g., Toluene, DMF). organic-chemistry.org | Suzuki coupling in water; organic-chemistry.org Metal-free coupling; europa.eu Use of more sustainable catalysts (e.g., Nickel, Iron). mdpi.comacs.org | Reduced solvent toxicity; Avoidance of precious/toxic metals. |

| Precursor Synthesis | Use of harsh halogenating agents (e.g., NBS, NCS) in chlorinated solvents. | Copper-mediated halocyclization in ethanol. nih.gov | Use of a benign solvent and safer reagents. |

| Functionalization | Use of protecting groups for hydroxyl or formyl functions, requiring extra steps. youtube.com | Direct C-H functionalization; organic-chemistry.org Direct coupling of phenols. mdpi.com | Improved atom economy; Reduced step count and waste. |

| Redox Reactions | Use of stoichiometric chemical oxidants or reductants. | Electrochemical synthesis. mdpi.com | Avoids hazardous reagents; reduces waste. |

This table provides a comparative overview of traditional versus greener synthetic strategies.

Transformations of the Formyl Group

The aldehyde functionality on the thiophene ring is a primary site for a variety of chemical modifications, including nucleophilic additions, oxidations, and condensation reactions.

Reductive Amination and Imine Formation

The formyl group of this compound readily undergoes condensation with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This reaction is typically catalyzed by a trace amount of acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. masterorganicchemistry.com The formation of the imine is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. youtube.com

These intermediate imines can be subsequently reduced to form secondary amines. This two-step process, often performed in a single pot, is known as reductive amination. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgorganic-chemistry.org Reductive amination is a cornerstone of amine synthesis due to its efficiency and broad substrate scope. wikipedia.org

Table 1: Reductive Amination of this compound

| Reactant | Reagent(s) | Product Type |

|---|

Oxidation Reactions

The aldehyde group can be easily oxidized to the corresponding carboxylic acid. This transformation converts the formyl group into a carboxyl group, yielding 4-(5-carboxythiophen-2-yl)phenol. A variety of oxidizing agents can accomplish this, including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and milder reagents like silver oxide (Ag₂O) under Tollens' test conditions. The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. The resulting product, 5-formylthiophene-2-carboxylic acid, is a known compound. sigmaaldrich.comnih.gov

Knoevenagel Condensation and Aldol Reactions

The electrophilic nature of the formyl group makes it an excellent substrate for carbon-carbon bond-forming reactions like the Knoevenagel and Aldol condensations.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid, diethyl malonate, or ethyl cyanoacetate. wikipedia.org The reaction is typically catalyzed by a weak base, like piperidine (B6355638) or pyridine (B92270), and results in an α,β-unsaturated product after dehydration. wikipedia.org

The Aldol condensation occurs between the aldehyde and the enolate of a ketone or another aldehyde. nih.gov This reaction, which can be catalyzed by either acid or base, initially forms a β-hydroxy carbonyl compound (an aldol adduct). This adduct can often be dehydrated, especially under heating or acidic/basic conditions, to yield a conjugated enone (an α,β-unsaturated ketone). rsc.org Sequential aldol condensation followed by other reactions can be used to build complex molecular architectures. nih.gov

Table 2: Condensation Reactions of the Formyl Group

| Reaction Type | Reactant | Catalyst | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CO₂Et)₂) | Weak Base (e.g., Piperidine) | α,β-Unsaturated Ester/Nitrile |

Conversion to Oxazole (B20620) Derivatives

A significant derivatization of the formyl group is its conversion into a heterocyclic ring system, such as an oxazole. The van Leusen oxazole synthesis is a powerful method for this transformation. organic-chemistry.org This reaction involves the treatment of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate (K₂CO₃), in an alcoholic solvent like methanol. nih.govmdpi.com The reaction proceeds through a [3+2] cycloaddition mechanism to form a 5-substituted oxazole ring. mdpi.com This method has been successfully applied to various heterocyclic aldehydes, including those based on thiophene, to produce the corresponding oxazole derivatives. nih.gov This conversion provides a route to compounds with a significantly different electronic and structural profile compared to the parent aldehyde.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for derivatization, primarily through reactions that target its acidic proton and nucleophilic oxygen atom.

Etherification and Esterification Reactions

The phenolic -OH group can be readily converted into an ether or an ester, which modifies the compound's polarity, solubility, and hydrogen-bonding capabilities.

Etherification is commonly achieved through the Williamson ether synthesis, where the phenol is first deprotonated with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then displaces a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide) to form an alkyl aryl ether. organic-chemistry.org Alternative methods, such as the Mitsunobu reaction, allow for etherification with alcohols under milder, neutral conditions. organic-chemistry.org Catalytic methods for the etherification of phenols are also well-established. google.com

Esterification involves the reaction of the phenol with a carboxylic acid or its more reactive derivatives, such as an acid chloride or an acid anhydride. google.commedcraveonline.com When using a carboxylic acid, a dehydrating agent or acid catalyst (Fischer-Speier esterification) is often required. The reaction with acid chlorides or anhydrides is generally faster and more efficient, often carried out in the presence of a base like pyridine or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. medcraveonline.com Both chemical and enzymatic methods have been developed for the esterification of phenolic compounds. mdpi.com

Table 3: Derivatization of the Phenolic Hydroxyl Group

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Etherification (Williamson) | 1. Base (e.g., K₂CO₃) 2. Alkyl Halide (R-X) | Alkyl Aryl Ether |

Hydrogen Bonding Interactions and Their Modulation

The presence of both a hydroxyl group (a hydrogen bond donor) and a formyl group (a hydrogen bond acceptor) within this compound allows for a variety of hydrogen bonding interactions. These interactions can be either intramolecular, occurring within a single molecule, or intermolecular, occurring between different molecules.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can potentially form between the phenolic hydroxyl group and the oxygen atom of the formyl group. However, the linear arrangement of the phenyl and thiophene rings may disfavor the formation of a stable six or seven-membered ring required for such an interaction. Studies on related ortho-hydroxyaryl compounds, such as 2-hydroxyaryl Schiff bases and ketones, have shown that the strength of intramolecular hydrogen bonds is highly dependent on the geometry and the electronic properties of the substituents. mdpi.com In those cases, the proximity of the interacting groups is a key factor. For this compound, significant conformational rotation would be necessary to bring the hydroxyl and formyl groups into close enough proximity, which may be energetically unfavorable.

Intermolecular Hydrogen Bonding: Given the likely steric hindrance for intramolecular bonding, intermolecular hydrogen bonding is expected to be the dominant interaction in the condensed phase. The phenolic hydroxyl group can act as a hydrogen bond donor to the formyl oxygen of a neighboring molecule, leading to the formation of dimers or polymeric chains. Such interactions have been observed in various phenol derivatives and play a crucial role in their crystal packing and physical properties. nih.govrsc.orgresearchgate.net The strength of these intermolecular hydrogen bonds can be modulated by the electronic nature of the substituents on the aromatic rings. In principle, the electron-withdrawing nature of the 5-formyl-2-thienyl group would increase the acidity of the phenolic proton, leading to stronger intermolecular hydrogen bonds compared to unsubstituted phenol. quora.com

| Interaction Type | Donor | Acceptor | Expected Strength | Influence on Properties |

| Intramolecular | Phenolic -OH | Formyl C=O | Likely weak or absent due to steric constraints | Minimal impact on conformation in solution |

| Intermolecular | Phenolic -OH | Formyl C=O | Moderate to Strong | Higher melting and boiling points, altered solubility |

| Intermolecular | Phenolic -OH | Phenolic -OH | Possible, but less favored than with the formyl group | Can contribute to supramolecular assembly |

Electrophilic and Nucleophilic Substitutions on the Thiophene Ring

The reactivity of the thiophene ring in this compound towards substitution reactions is governed by the interplay of the electronic effects of the 4-hydroxyphenyl group at the C2 position and the formyl group at the C5 position.

Regioselectivity and Electronic Effects

The 4-hydroxyphenyl group is a powerful electron-donating group due to the resonance effect of the hydroxyl group, which increases the electron density of the thiophene ring, thereby activating it towards electrophilic substitution. This group directs incoming electrophiles to the ortho and para positions relative to itself. In the context of the thiophene ring, this corresponds to the C3 position.

Conversely, the formyl group is a strong electron-withdrawing group through both resonance and inductive effects. This deactivates the thiophene ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to itself, which also corresponds to the C3 position of the thiophene ring.

Therefore, both substituents work in concert to direct electrophilic substitution to the C3 position of the thiophene ring. The C4 position is deactivated by the adjacent electron-withdrawing formyl group. Nucleophilic aromatic substitution is generally difficult on electron-rich thiophene rings unless activated by very strong electron-withdrawing groups, and is not expected to be a primary reaction pathway under typical conditions.

Halogenation and Alkylation Strategies

Halogenation: Based on the electronic effects discussed, the halogenation of this compound is predicted to occur selectively at the C3 position of the thiophene ring. Common halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in an inert solvent would likely yield the corresponding 3-halo derivative. The reaction conditions would need to be controlled to avoid polymerization or side reactions on the electron-rich phenol ring. A study on the synthesis of a tetra-substituted thiophene, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, demonstrated the regioselective bromination at the available position on a similarly substituted thiophene ring. mdpi.com

Alkylation: Friedel-Crafts alkylation on the thiophene ring is also expected to be directed to the C3 position. However, the reaction can be complicated by the presence of the phenolic hydroxyl group, which can react with the Lewis acid catalyst. Therefore, protection of the hydroxyl group as an ether or ester may be necessary prior to alkylation. A report on the regioselective alkylation of 2,4-dihydroxybenzaldehydes has shown that selective alkylation can be achieved under specific basic conditions, which might be applicable to this system to avoid Friedel-Crafts conditions. nih.govdntb.gov.ua Catalyst-free hydroxyalkylation of 5-phenylthiophen-2-amine (B182472) at the C3 position with α-trifluoromethyl ketones has also been reported, suggesting that under certain conditions, direct functionalization at the C3 position is feasible. nih.gov

| Reaction | Reagent | Predicted Product | Reference for Analogy |

| Bromination | N-Bromosuccinimide (NBS) | 4-(3-Bromo-5-formylthiophen-2-yl)phenol | mdpi.com |

| Chlorination | N-Chlorosuccinimide (NCS) | 4-(3-Chloro-5-formylthiophen-2-yl)phenol | - |

| Alkylation (Friedel-Crafts) | R-X, Lewis Acid (e.g., AlCl₃) | 4-(3-Alkyl-5-formylthiophen-2-yl)phenol (with protected -OH) | - |

Advanced Derivatization for Extended Conjugated Systems

The formyl group of this compound is a key handle for the synthesis of larger, more complex molecular architectures with extended π-conjugation, which are of interest for their potential optoelectronic properties.

Extension of π-Conjugation through Linkers for Optoelectronic Properties

The aldehyde functionality readily undergoes condensation reactions with active methylene compounds in what is known as the Knoevenagel condensation. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgthermofisher.com By reacting this compound with compounds such as malononitrile (B47326), cyanoacetic esters, or phosphonates (in the Horner-Wadsworth-Emmons reaction), the π-system can be extended. For instance, reaction with malononitrile would yield a dicyanovinyl-substituted derivative, a common acceptor moiety in push-pull chromophores. The resulting extended conjugation often leads to significant red-shifts in the UV-Vis absorption and emission spectra. The synthesis of stilbene (B7821643) analogues and other conjugated systems frequently employs such condensation strategies. nih.gov

Cyclization and Heterocycle Annulation Reactions

The bifunctional nature of this compound and its derivatives opens up possibilities for intramolecular cyclization reactions to form fused heterocyclic systems. For example, a derivative where the phenolic hydroxyl group is converted to a leaving group could potentially undergo intramolecular cyclization with a nucleophile introduced at the formyl group.

More commonly, the formyl group can be used as a starting point for building a new heterocyclic ring. For instance, reaction with hydrazines could lead to the formation of a pyrazole (B372694) ring fused to the thiophene. Annulation reactions to form thieno[3,2-c]quinolines and other fused systems often start from functionalized thiophenes. bohrium.comacs.org While direct cyclization involving the phenol ring is less straightforward, derivatization of the phenol to introduce a reactive group could enable intramolecular annulation. For instance, conversion of the phenol to an amine followed by a reaction that builds a new ring onto the thiophene is a plausible strategy for creating novel polycyclic aromatic systems. The synthesis of thieno[3,2-b]thiophenes from dicarbonyl-substituted nitrothiophenes highlights the utility of functionalized thiophenes in building complex heterocyclic systems. mdpi.commdpi.com

| Reaction Type | Reagents/Conditions | Resulting Structure | Potential Application |

| Knoevenagel Condensation | Malononitrile, base catalyst | 4-(5-(2,2-Dicyanovinyl)thiophen-2-yl)phenol | Non-linear optics, organic electronics |

| Horner-Wadsworth-Emmons | Diethyl phosphonate (B1237965) ester, base | Stilbene-like derivative | Organic light-emitting diodes (OLEDs) |

| Gewald Reaction (on derivative) | Cyanoacetate, sulfur, base | Fused thienopyridine system | Medicinal chemistry |

| Friedländer Annulation (on derivative) | Ketone with α-methylene group, base | Thienoquinoline system | Dyes, pharmaceuticals |

Advanced Spectroscopic and Structural Characterization of 4 5 Formylthiophen 2 Yl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. It provides detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei.

1H and 13C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments used to determine the carbon-hydrogen framework of an organic molecule. For 4-(5-Formylthiophen-2-yl)phenol, these techniques would be expected to confirm the presence and connectivity of the phenolic and formyl-substituted thiophene (B33073) rings.

A thorough search of scientific databases reveals a lack of specific, published ¹H and ¹³C NMR data for this compound. While data for related compounds, such as 5-formyl-2-thiopheneboronic acid, are available, direct experimental values for the title compound could not be located.

Hypothetical ¹H and ¹³C NMR Data Table for this compound

This table is for illustrative purposes only, as experimental data is not currently available in the public domain.

| ¹H NMR (Proton) | ¹³C NMR (Carbon) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| Data Not Available | Data Not Available |

Advanced NMR Techniques for Conformational Analysis

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing through-bond and through-space correlations between nuclei. For this compound, these experiments would be crucial for unambiguously assigning all proton and carbon signals and for providing insights into the molecule's preferred conformation, particularly regarding the rotational barrier between the phenol (B47542) and thiophene rings.

Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed to study the spatial proximity of protons, offering a deeper understanding of the molecule's three-dimensional structure in solution. At present, no studies employing these advanced NMR techniques on this compound have been identified in the surveyed literature.

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their vibrational modes.

Identification of Functional Groups and Molecular Vibrations

FTIR and Raman spectroscopy are complementary methods that are highly effective for identifying characteristic functional groups. In the case of this compound, these techniques would be expected to show distinct vibrational bands corresponding to the O-H stretch of the phenolic group, the C=O stretch of the aldehyde, and various C-H and C=C stretching and bending modes of the aromatic rings.

Hypothetical Vibrational Spectroscopy Data Table for this compound

This table is for illustrative purposes only, as experimental data is not currently available in the public domain.

| Functional Group | Expected Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Phenolic O-H | Stretching | Data Not Available |

| Aldehydic C=O | Stretching | Data Not Available |

| Aromatic C-H | Stretching | Data Not Available |

| Thiophene Ring | Ring Vibrations | Data Not Available |

| Phenol Ring | Ring Vibrations | Data Not Available |

Analysis of Vibrational Modes for Structural Insights

A detailed analysis of the vibrational modes, often aided by computational methods such as Density Functional Theory (DFT), can offer profound insights into the molecular structure, symmetry, and bonding characteristics of this compound. Such analyses can help in understanding the electronic effects of the substituent groups on the vibrational frequencies of the thiophene and phenol rings. However, no such detailed vibrational analysis for this specific compound has been found in the reviewed literature.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are key techniques for probing the electronic transitions within a molecule and are particularly useful for conjugated systems like this compound.

UV-Vis spectroscopy would reveal the wavelengths of maximum absorption (λ_max), corresponding to π-π* and n-π* electronic transitions within the conjugated system formed by the phenol and formyl-thiophene moieties. This information is valuable for understanding the electronic structure and the extent of conjugation in the molecule.

Fluorescence spectroscopy would provide information on the emission properties of the molecule after electronic excitation. This includes the emission wavelength, quantum yield, and lifetime, which are important for potential applications in materials science and as fluorescent probes.

A comprehensive search has not yielded any published experimental UV-Vis absorption or fluorescence spectra for this compound. Therefore, a detailed discussion of its electronic transition properties based on experimental data cannot be provided at this time.

Analysis of Electronic Transitions and Conjugation Effects

The electronic properties of this compound and its derivatives are primarily investigated using UV-Vis spectroscopy. The absorption spectra of these molecules reveal electronic transitions that are characteristic of their conjugated systems. The core structure, consisting of a phenol ring linked to a formyl-substituted thiophene ring, creates an extended π-conjugated system. This conjugation allows for π → π* and n → π* electronic transitions upon absorption of ultraviolet or visible light.

The position and intensity of the absorption bands are sensitive to the electronic nature of substituents on both the phenol and thiophene rings. Electron-donating groups on the phenol ring and electron-withdrawing groups on the thiophene ring can enhance the intramolecular charge transfer (ICT) character of the electronic transitions. This enhancement often leads to a bathochromic (red) shift in the absorption maximum, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For instance, derivatives of imidazo[5,1-a]isoquinolines, which share structural similarities in terms of aromatic and heterocyclic rings, exhibit absorption bands in the range of 330-350 nm. unito.it The electronic transitions in these systems are influenced by the substituents on the phenyl ring, with electron-withdrawing groups playing a significant role in the lowest electronic transition. unito.it

Photophysical Properties of this compound-based Chromophores

The photophysical properties of chromophores based on this compound are of significant interest for their potential in fluorescence applications. These properties, including fluorescence emission and quantum yield, are intimately linked to the molecular structure and the nature of the electronic transitions.

Upon excitation, these chromophores can relax to the ground state via radiative (fluorescence) or non-radiative pathways. The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons.

In related heterocyclic systems, such as emissive imidazo[5,1-a]isoquinolines, intense fluorescence emissions are observed between 440 nm and 460 nm, with quantum yields varying from 9% to as high as 37%. unito.it The quantum yield is strongly dependent on the nature and position of substituents. unito.it For example, steric hindrance that restricts the rotation of substituents and the electronic effects of electron-withdrawing groups can enhance the emission quantum yield. unito.it These findings suggest that strategic substitution on the this compound scaffold could be a viable approach to tune its photophysical properties for specific applications.

| Property | Typical Range | Influencing Factors |

| Absorption Maximum (λmax) | 330-350 nm | Substituent effects, solvent polarity |

| Emission Maximum (λem) | 440-460 nm | Molecular rigidity, substituent effects |

| Fluorescence Quantum Yield (ΦF) | 0.09 - 0.37 | Steric hindrance, electronic effects of substituents |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the characterization of this compound and its derivatives, providing precise molecular weight determination and valuable structural information through fragmentation analysis.

In a typical mass spectrometry experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, confirming the molecular formula. For instance, a related compound, 5-Formyl-2-thiopheneboronic acid, has a calculated molecular weight of 155.97 g/mol . nih.gov

Tandem mass spectrometry (MS/MS) is particularly useful for elucidating the structure of these compounds. In MS/MS, the molecular ion is isolated and subjected to fragmentation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. Common fragmentation patterns for phenolic and heterocyclic compounds include the loss of small neutral molecules like water (H₂O), carbon monoxide (CO), or characteristic substituent groups. For example, in the analysis of phenolic compounds, the loss of a carboxylic acid group (-COOH) is a common fragmentation pathway. nih.gov Similarly, for more complex structures, cleavage of the molecular skeleton can occur, providing insights into the connectivity of the different ring systems. nih.gov The fragmentation patterns of isoquinoline (B145761) alkaloids, for instance, are highly dependent on their specific structural class, with conjugated structures showing different fragmentation behaviors compared to those with more flexible skeletons. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for this compound and its derivatives in the solid state, revealing precise details about molecular geometry, bond parameters, and intermolecular interactions.

Single-crystal X-ray diffraction analysis allows for the precise determination of bond lengths, bond angles, and dihedral angles within the molecule. For a molecule like this compound, this analysis would reveal the planarity of the thiophene and phenol rings and the dihedral angle between them. In similar structures, such as 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, the molecule is found to be nearly coplanar, with small dihedral angles between the aromatic rings. redalyc.org

The bond lengths within the thiophene and phenol rings can provide insights into the degree of electron delocalization and the influence of the formyl and hydroxyl substituents. For example, the C-S bond lengths in the thiophene ring and the C-O bond length of the phenol can be compared to standard values to assess the electronic effects within the molecule.

| Parameter | Description | Typical Observations |

| Dihedral Angle | The angle between the planes of the phenol and thiophene rings. | Often nearly coplanar, indicating extended conjugation. |

| Bond Lengths | The distances between bonded atoms (e.g., C=C, C-S, C-O). | Can indicate the degree of electron delocalization and substituent effects. |

| Bond Angles | The angles formed by three connected atoms. | Reveal the local geometry around each atom. |

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions play a crucial role in determining the physical properties of the solid material. For this compound, key intermolecular interactions would include:

Hydrogen Bonding: The hydroxyl group of the phenol and the oxygen atom of the formyl group are capable of forming strong hydrogen bonds, which can significantly influence the crystal packing.

π-π Stacking: The aromatic phenol and thiophene rings can engage in π-π stacking interactions, where the rings are arranged in a face-to-face or offset fashion. mdpi.com These interactions are a common feature in the crystal packing of aromatic compounds. mdpi.com

The analysis of crystal packing can be aided by techniques like Hirshfeld surface analysis, which provides a visual and quantitative summary of the intermolecular contacts within the crystal. nih.govnih.gov The study of these interactions is critical for understanding the solid-state properties of these materials. rsc.org

Computational Chemistry and Theoretical Investigations of 4 5 Formylthiophen 2 Yl Phenol

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems.

Geometry Optimization and Conformational Analysis

A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 4-(5-Formylthiophen-2-yl)phenol, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

The key conformational feature of this molecule is the dihedral angle between the phenol (B47542) and thiophene (B33073) rings. The degree of planarity between these two aromatic systems significantly influences the molecule's electronic properties. Computational studies on similar bicyclic aromatic compounds often reveal a non-planar ground state geometry due to steric hindrance between hydrogen atoms on adjacent rings. However, the conjugation between the rings favors a more planar conformation. The optimized geometry would represent a balance between these opposing forces.

Table 1: Predicted Key Geometric Parameters for this compound

| Parameter | Predicted Value Range | Significance |

| C-C bond lengths (phenol) | ~1.39 - 1.41 Å | Typical aromatic C-C bond lengths. |

| C-C bond lengths (thiophene) | ~1.37 - 1.43 Å | Reflects the aromaticity of the thiophene ring. |

| C-S bond lengths (thiophene) | ~1.72 - 1.74 Å | Characteristic of a carbon-sulfur bond in a thiophene ring. |

| C=O bond length (formyl) | ~1.22 - 1.24 Å | Typical carbonyl double bond length. |

| Phenol-Thiophene Dihedral Angle | 20° - 40° | A non-zero angle is expected due to steric hindrance, impacting electronic communication between the rings. |

Note: The values in this table are predictions based on typical values for similar molecular fragments and are not from a specific computational study on this compound.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the thiophene ring, which can act as a π-donor. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing formyl group and the thiophene ring. This distribution would suggest that the molecule can readily donate and accept electrons.

Table 2: Predicted Frontier Orbital Properties of this compound

| Property | Predicted Characteristic | Implication |

| HOMO Localization | Phenol and Thiophene Rings | Regions susceptible to electrophilic attack. |

| LUMO Localization | Formyl Group and Thiophene Ring | Regions susceptible to nucleophilic attack. |

| HOMO-LUMO Energy Gap | Relatively Small | High chemical reactivity and potential for charge transfer. |

Note: These are qualitative predictions based on the electronic nature of the constituent functional groups.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and intramolecular interactions. It provides a localized picture of electron density in terms of atomic orbitals and the interactions between them. For this compound, NBO analysis would quantify the delocalization of electron density and the strength of hyperconjugative interactions.

Key insights from an NBO analysis would include:

Hyperconjugative Interactions: Identification of stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. For instance, the analysis would likely show significant delocalization from the lone pairs of the phenolic oxygen and the thiophene sulfur into the π* orbitals of the aromatic rings. These interactions contribute to the stability of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Prediction

TD-DFT is a computational method used to study the excited states of molecules and predict their spectroscopic properties, such as UV-Vis absorption and emission spectra.

Simulation of UV-Vis and Emission Spectra

By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Vis absorption spectrum of this compound. The predicted spectrum would likely show absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions would involve the promotion of electrons from the π orbitals of the conjugated system, while the n → π* transitions would involve the non-bonding electrons on the oxygen and sulfur atoms.

Similarly, TD-DFT can be used to optimize the geometry of the first excited state and subsequently predict the emission spectrum (fluorescence). The difference between the absorption and emission maxima, known as the Stokes shift, could also be estimated.

Understanding Photoinduced Charge Transfer Mechanisms

The presence of both an electron-donating group (phenol) and an electron-withdrawing group (formyl) suggests that this compound could exhibit photoinduced intramolecular charge transfer (ICT). Upon photoexcitation, an electron could be transferred from the phenol/thiophene moiety (donor) to the formyl group (acceptor).

TD-DFT calculations can elucidate the nature of the excited states involved in this process. By analyzing the molecular orbitals involved in the electronic transitions, it is possible to confirm whether a particular excited state has charge-transfer character. This understanding is crucial for applications in materials science, such as in the design of organic light-emitting diodes (OLEDs) and nonlinear optical materials.

Theoretical Reactivity Studies

Theoretical reactivity studies are crucial for understanding the chemical behavior of this compound. These computational methods allow for the exploration of potential reactions and the underlying mechanisms that govern them.

Reaction Mechanism Elucidation (e.g., Protodeboronation)

While specific studies on the protodeboronation of this compound are not extensively documented, the protodeboronation of related thiophene boronic acid derivatives is a known challenge in synthetic chemistry, particularly during Suzuki polycondensation reactions at high temperatures. researchgate.net This unwanted side reaction can decrease the yield and molecular weight of resulting polymers. researchgate.net The mechanism of such reactions can be complex. For instance, in the alkylation of substituted 4-formyl phenols, multiple reaction pathways can occur, including Williamson ether formation, substitution of the formyl group, and addition to the aromatic ring. kirj.ee The elucidation of these mechanisms often involves identifying key intermediates and transition states. For example, the formation of quinone methides (QM) has been theoretically confirmed as a key intermediate in the condensation reactions of phenol-formaldehyde resins. mdpi.com Computational studies can determine the energy barriers for the formation of different intermediates, such as ortho-QM and para-QM, providing insight into the predominant reaction pathways. mdpi.com

Prediction of Reaction Pathways and Transition States

Computational chemistry plays a vital role in predicting the most likely pathways a reaction will follow and in characterizing the high-energy transition states that connect reactants, intermediates, and products. For substituted phenols, theoretical calculations can rationalize experimental observations by comparing the energy barriers of different potential mechanisms. mdpi.com For example, in the reaction between 2-hydroxymethylphenol (2-HMP) and a phenolate (B1203915) ion, the SN2 reaction pathway was calculated to have a significantly higher energy barrier than the quinone methide (QM) mechanisms, making the SN2 pathway less competitive. mdpi.com Similarly, in the intramolecular cyclization of related thiophene-containing compounds, a plausible reaction mechanism can be proposed involving intermediates like enols and 1,3-diketones. mdpi.com The feasibility of such pathways is supported by computational analysis of the energetics involved.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net It provides a visual representation of the charge distribution on the molecular surface. Different colors on the MEP map correspond to different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net

For a molecule like this compound, the MEP surface would likely show negative potential (red or orange) around the oxygen atoms of the hydroxyl and formyl groups, making them potential sites for interaction with electrophiles. researchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its susceptibility to deprotonation or hydrogen bonding interactions. researchgate.net Analysis of similar molecules, like 4-hydroxybenzaldehyde, confirms that the regions around the hydrogen atoms, especially the hydroxyl hydrogen, are electron-poor. researchgate.net This information is critical for understanding intermolecular interactions and predicting how the molecule will interact with other reagents or biological targets. researchgate.netnih.gov

Non-linear Optical (NLO) Property Prediction and Calculation

Computational methods are extensively used to predict and calculate the non-linear optical (NLO) properties of molecules, which are crucial for applications in optoelectronics and photonics. researchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Key parameters include polarizability (α), and first (β) and second (γ) hyperpolarizabilities.

For molecules containing thiophene rings, computational studies using Density Functional Theory (DFT) have shown that they can exhibit significant NLO properties. researchgate.net The presence of donor and acceptor groups connected by a π-conjugated system, as is the case in this compound, is a common structural motif for NLO materials. nih.govnih.gov The formyl group acts as an electron-withdrawing group (acceptor), while the phenol and thiophene rings can act as electron-donating components. This intramolecular charge transfer (ICT) from the donor to the acceptor is a key factor for a large NLO response. rsc.org Theoretical calculations can quantify the hyperpolarizability values, and studies on similar formyl-substituted bithiophenes have shown their potential as precursors for NLO materials. documentsdelivered.com The design of novel NLO materials often involves the strategic modification of donor and acceptor moieties to enhance the NLO response, a process greatly aided by computational predictions. nih.govresearchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful method to study the dynamic behavior of molecules and their interactions with their environment over time. nih.gov These simulations can reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the properties of materials in the condensed phase.

For phenolic compounds, MD simulations have been used to model the complex structures of phenolic resins, providing insights into properties like density and glass transition temperature. nih.gov In the context of this compound, MD simulations could be employed to understand how molecules pack in a solid state or how they interact with a solvent. The simulations can also be used to study the formation of larger assemblies and to understand how intermolecular forces influence the macroscopic properties of the material. For instance, energy framework analysis, which can be derived from computational data, helps to quantify the different types of intermolecular interaction energies, such as electrostatic, polarization, dispersion, and repulsion, revealing which forces are dominant in the crystal packing. nih.gov

Applications of 4 5 Formylthiophen 2 Yl Phenol in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

Derivatives of 4-(5-formylthiophen-2-yl)phenol are promising candidates for active components in a range of organic electronic and optoelectronic devices. The foundational D-π-A structure facilitates intramolecular charge transfer (ICT), a critical process for the functionality of organic semiconductors, light-emitting materials, and nonlinear optical chromophores. mdpi.comuobaghdad.edu.iq

Organic Semiconductors for Field-Effect Transistors (OFETs)

The thiophene-phenol backbone is a key structural motif in the development of p-type organic semiconductors for OFETs. Thiophene-based oligomers and polymers are renowned for their excellent charge transport properties and environmental stability. acs.org By chemically modifying the this compound core, for instance by extending the π-conjugation through the formyl group or enhancing intermolecular packing via the phenolic moiety, new semiconductor materials can be engineered.

Research on related phenylene-thiophene and fused-thiophene structures has demonstrated high charge carrier mobilities and on/off current ratios. For example, OFETs based on certain dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives have achieved hole mobilities as high as 3.5 cm² V⁻¹ s⁻¹ with on/off ratios of 10⁸. researchgate.net Similarly, devices fabricated from 5,5'-bis(2-tetracenyl)-2,2'-bithiophene have shown hole mobilities up to 0.5 cm²/Vs. acs.org These findings underscore the potential of thiophene-based systems, suggesting that semiconductors derived from this compound could exhibit competitive performance characteristics suitable for applications in flexible displays, sensors, and RFID tags. nih.gov

Table 1: Performance of Selected Thiophene-Based Organic Field-Effect Transistors

| Semiconductor Material | Deposition Method | Hole Mobility (µh) [cm²/Vs] | On/Off Ratio | Reference |

| 2,5-Bis(4-n-hexylphenyl)thiophene | Solution-Casting | > 10⁻³ | 10⁶ | acs.org |

| 5,5'-Bis(2-anthracenyl)-2,2'-bithiophene | Vacuum Evaporation | 0.1 | > 10⁶ | acs.org |

| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2',3'-d]thiophene | Single Crystal (PVT) | 1.26 | 10⁶ - 10⁸ | nih.gov |

| 2,5-distyryl-dithieno[2,3-b:3′,2′-d]thiophene | Not Specified | 2.2 | Not Specified | rsc.org |

Materials for Organic Light-Emitting Diodes (OLEDs)

The D-π-A characteristics of molecules derived from this compound make them suitable for use as emitters or host materials in OLEDs. mdpi.com The intramolecular charge transfer character can be tuned to achieve emission across the visible spectrum. For instance, π-conjugated Schiff base oligomers containing thiophene (B33073) units have been shown to emit in the blue region of the spectrum. rsc.org

In OLEDs, the efficiency is dictated by the balance of charge injection and transport, as well as the photoluminescence quantum yield of the emissive layer. Materials derived from benzophenone (B1666685), which shares some structural similarities with the subject compound's potential derivatives, have been successfully used as emitters and hosts. mdpi.com For example, a device using a novel benzophenone derivative as a deep-blue emitter achieved a turn-on voltage of 4 V and a maximum brightness of 178 cd/m². mdpi.com Another device employing a different derivative in the blue-green region had a turn-on voltage of 3.5 V and reached a brightness of 660 cd/m². mdpi.com These results indicate that by carefully designing derivatives of this compound, it is possible to create novel materials for efficient and color-tunable OLEDs for lighting and display applications.

Development of Chromophores for Optical Limiting Applications

Optical limiters are materials that exhibit a decrease in transmittance with an increase in input light intensity, a crucial function for protecting sensitive optical sensors and human eyes from high-intensity laser radiation. The third-order nonlinear optical (NLO) properties required for this function are often found in D-π-A chromophores. The formyl group of this compound is an ideal reaction site for creating such chromophores, for example, through condensation reactions to form Schiff bases or chalcones. documentsdelivered.com

Studies on thiophene-2-aldazine Schiff base derivatives have demonstrated significant third-order nonlinear behavior. When subjected to high input energy (150 μJ), these materials effectively limited the transmission to as low as 18-22 μJ. chalmers.se Chalcones containing thiophene and Schiff base moieties have also been synthesized and investigated, showing potential as NLO materials. researchgate.net The extended π-conjugation and strong ICT in these derivatives, originating from the thiophene-phenol core, are responsible for the observed NLO response, making them promising candidates for passive optical limiting devices.

Photovoltaic Systems: Dye-Sensitized Solar Cells (DSSCs)

The structural framework of this compound is exceptionally well-suited for the creation of organic dye sensitizers for DSSCs. mdpi.com In a typical D-π-A organic sensitizer (B1316253), the phenol (B47542) group can act as the electron donor (D), the thiophene ring serves as the π-conjugated bridge, and the formyl group provides a reactive handle to introduce the electron acceptor (A) and anchoring group. mdpi.comrsc.org

Sensitizer Design and Performance Enhancement

The efficiency of a DSSC is critically dependent on the properties of the dye sensitizer. mdpi.com An ideal sensitizer should exhibit broad and intense absorption across the visible spectrum, have appropriate HOMO and LUMO energy levels for efficient electron injection and dye regeneration, and form a stable layer on the semiconductor surface (typically TiO₂) that inhibits charge recombination. mdpi.com

The incorporation of a thiophene unit as the π-bridge is a well-established strategy for red-shifting the absorption spectrum and tuning the frontier molecular orbitals. mdpi.com Research has shown that extending the π-conjugation of the bridge with additional thiophene or fused-thiophene units can significantly enhance light-harvesting efficiency and, consequently, the short-circuit current density (Jsc). mdpi.com For instance, a DSSC based on a sensitizer with a thienothiophene spacer achieved a power conversion efficiency (PCE) of 8.02%, with an incident photon-to-electron conversion efficiency (IPCE) exceeding 80% over a broad spectral range. mdpi.com Another study on a dye with a planar indenothienothiophene bridge reported a PCE of 8.40%. mdpi.com By strategically modifying the donor, bridge, and acceptor moieties of dyes derived from this compound, it is possible to optimize photovoltaic performance.

Table 2: Photovoltaic Performance of Selected DSSCs with Thiophene-Based Sensitizers

| Dye Sensitizer (Identifier) | Jsc [mA/cm²] | Voc [V] | Fill Factor (FF) | PCE (η) [%] | Reference |

| Dye 20 (Thienothiophene spacer) | 15.20 | 0.72 | 0.73 | 8.02 | mdpi.com |

| Dye 31 (EDOT-Thienothiophene) | 13.91 | 0.73 | 0.69 | 7.00 | mdpi.com |

| Dye 36 (Fused-Thiophene) | 17.49 | 0.70 | 0.70 | 8.70 | mdpi.com |

| Dye 41 (Indenothienothiophene) | 15.50 | 0.73 | 0.75 | 8.40 | mdpi.com |

Charge-Transfer Dynamics at Dye-Semiconductor Interfaces

The efficiency of a DSSC is not only governed by light absorption but also by the kinetics of charge transfer at the dye-TiO₂-electrolyte interface. researchgate.net Key processes include the ultrafast injection of an electron from the photoexcited dye into the semiconductor's conduction band and the subsequent regeneration of the oxidized dye by the electrolyte. uobaghdad.edu.iq Competing with these productive steps is charge recombination, where the injected electron returns to the oxidized dye or the electrolyte. rsc.orgacs.org

Chemosensors and Molecular Probes

The development of chemosensors and molecular probes for the selective detection of ions and molecules is a critical area of research with far-reaching implications in environmental monitoring, medical diagnostics, and industrial process control. The inherent photophysical properties of thiophene derivatives make them excellent candidates for the construction of fluorescent sensors.

Design Principles for Selective Recognition

The design of a selective chemosensor based on this compound would hinge on the strategic incorporation of a recognition unit that can selectively interact with a target analyte. The formyl and hydroxyl groups of the molecule serve as convenient handles for further chemical modification to introduce specific binding sites.

The fundamental components of such a chemosensor would include:

Fluorophore: The this compound moiety itself can act as a fluorophore, a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength. The efficiency and wavelength of this fluorescence can be modulated by its chemical environment.

Receptor (Recognition Site): This is the part of the molecule designed to bind selectively to the target analyte. For instance, the formyl group can be reacted with amines to form Schiff bases, which are known to coordinate with various metal ions. researchgate.net The phenolic hydroxyl group can also serve as a binding site for certain analytes.

Linker: A spacer that connects the fluorophore and the receptor. In this case, the thiophene and phenyl rings themselves can act as a rigid linker, ensuring effective communication between the receptor and the fluorophore.

The principle of selective recognition relies on the specific interaction between the receptor and the analyte. This interaction, be it coordination bonding, hydrogen bonding, or other non-covalent interactions, should induce a measurable change in the photophysical properties of the fluorophore. For example, a novel fluorescent chemosensor based on a thieno[2,3-b]thiophene (B1266192) derivative was designed to exhibit good selectivity towards dichromate anions. rsc.org Similarly, thiophene-based Schiff bases have been developed for the selective detection of metal ions like Al³⁺ and Zn²⁺. nih.gov

The table below illustrates potential receptor modifications on the this compound scaffold and their target analytes, based on established principles in chemosensor design.

| Receptor Modification on this compound | Target Analyte Class | Principle of Interaction |

| Schiff base formation (from the formyl group) | Metal Ions (e.g., Zn²⁺, Al³⁺, Fe³⁺) | Coordination of the metal ion to the imine nitrogen and phenolic oxygen. nih.govtandfonline.com |

| Crown ether linkage (to the phenolic oxygen) | Alkali and Alkaline Earth Metal Ions (e.g., K⁺, Na⁺, Mg²⁺) | Host-guest complexation within the crown ether cavity. |

| Boronic acid functionalization (via the formyl group) | Sugars, Fluoride (B91410) Ions | Covalent bond formation or specific hydrogen bonding interactions. nih.gov |

Fluorescence-based Sensing Mechanisms

The interaction of an analyte with a chemosensor based on this compound can lead to a change in its fluorescence signal through several well-established mechanisms. These "turn-on" or "turn-off" responses form the basis of detection.

Key fluorescence-based sensing mechanisms applicable to derivatives of this compound include:

Photoinduced Electron Transfer (PET): In the absence of the analyte, a PET process can occur from the receptor to the excited fluorophore, quenching its fluorescence (turn-off state). Upon binding of the analyte to the receptor, the PET process is inhibited, leading to a restoration of fluorescence (turn-on). Theoretical studies on phenanthroimidazole fluorescent probes have demonstrated this mechanism, where a sulfonate group acts as a PET acceptor, quenching fluorescence until it is displaced by the analyte. nih.gov